molecular formula C22H17N3O4S B15020668 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B15020668
M. Wt: 419.5 g/mol
InChI Key: OXUMXJMWZQSJSB-UHFFFAOYSA-N
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Description

2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups and heterocyclic structures

Preparation Methods

The synthesis of 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrano[3,2-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzodioxole moiety: This step often involves a coupling reaction, such as a Pd-catalyzed C-N cross-coupling.

    Functionalization with the thiophene group: This can be done through a substitution reaction, where a thiophene derivative is introduced.

    Final modifications:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide.

Scientific Research Applications

2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, in anticancer research, the compound may target microtubules and tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile include:

The uniqueness of this compound lies in its combination of these diverse functional groups, which contribute to its multifaceted applications and potential.

Properties

Molecular Formula

C22H17N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-thiophen-2-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C22H17N3O4S/c1-12-7-17-20(19(18-3-2-6-30-18)14(9-23)21(24)29-17)22(26)25(12)10-13-4-5-15-16(8-13)28-11-27-15/h2-8,19H,10-11,24H2,1H3

InChI Key

OXUMXJMWZQSJSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)N1CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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